Cas no 1566199-66-3 (4,6-DICHLORO-8-FLUOROQUINAZOLINE)

4,6-DICHLORO-8-FLUOROQUINAZOLINE Chemical and Physical Properties
Names and Identifiers
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- 4,6-DICHLORO-8-FLUOROQUINAZOLINE
- Quinazoline, 4,6-dichloro-8-fluoro-
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- Inchi: 1S/C8H3Cl2FN2/c9-4-1-5-7(6(11)2-4)12-3-13-8(5)10/h1-3H
- InChI Key: BVBYNWPRFHMXTC-UHFFFAOYSA-N
- SMILES: N1=C2C(C=C(Cl)C=C2F)=C(Cl)N=C1
4,6-DICHLORO-8-FLUOROQUINAZOLINE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1301298-2.5g |
4,6-dichloro-8-fluoroquinazoline |
1566199-66-3 | 95% | 2.5g |
$1539.0 | 2023-07-10 | |
TRC | D205575-100mg |
4,6-Dichloro-8-fluoroquinazoline |
1566199-66-3 | 100mg |
$ 565.00 | 2022-06-05 | ||
1PlusChem | 1P021U4S-50mg |
4,6-dichloro-8-fluoroquinazoline |
1566199-66-3 | 95% | 50mg |
$279.00 | 2024-06-20 | |
1PlusChem | 1P021U4S-1g |
4,6-dichloro-8-fluoroquinazoline |
1566199-66-3 | 95% | 1g |
$1033.00 | 2024-06-20 | |
1PlusChem | 1P021U4S-5g |
4,6-dichloro-8-fluoroquinazoline |
1566199-66-3 | 95% | 5g |
$2877.00 | 2024-06-20 | |
Aaron | AR021UD4-50mg |
4,6-dichloro-8-fluoroquinazoline |
1566199-66-3 | 95% | 50mg |
$276.00 | 2025-02-14 | |
Aaron | AR021UD4-10g |
4,6-dichloro-8-fluoroquinazoline |
1566199-66-3 | 95% | 10g |
$4667.00 | 2023-12-15 | |
1PlusChem | 1P021U4S-250mg |
4,6-dichloro-8-fluoroquinazoline |
1566199-66-3 | 95% | 250mg |
$543.00 | 2024-06-20 | |
1PlusChem | 1P021U4S-500mg |
4,6-dichloro-8-fluoroquinazoline |
1566199-66-3 | 95% | 500mg |
$820.00 | 2024-06-20 | |
Enamine | EN300-1301298-1.0g |
4,6-dichloro-8-fluoroquinazoline |
1566199-66-3 | 95% | 1.0g |
$785.0 | 2023-07-10 |
4,6-DICHLORO-8-FLUOROQUINAZOLINE Related Literature
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1. Back matter
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
Additional information on 4,6-DICHLORO-8-FLUOROQUINAZOLINE
4,6-DICHLORO-8-FLUOROQUINAZOLINE: A Comprehensive Overview
The compound 4,6-DICHLORO-8-FLUOROQUINAZOLINE (CAS No. 1566199-66-3) is a heterocyclic aromatic compound belonging to the quinazoline family. Quinazolines are a class of organic compounds characterized by a bicyclic structure consisting of a benzene ring fused with a pyrimidine ring. The presence of chlorine and fluorine substituents at positions 4, 6, and 8 in the quinazoline ring imparts unique electronic and structural properties to this compound. These properties make it an interesting subject of study in various fields of chemistry, including medicinal chemistry, materials science, and catalysis.
The synthesis of 4,6-DICHLORO-8-FLUOROQUINAZOLINE typically involves multi-step reactions that incorporate chlorination and fluorination steps. Recent advancements in synthetic methodologies have enabled the preparation of this compound with high purity and yield. For instance, researchers have explored the use of microwave-assisted synthesis to optimize reaction conditions and minimize side reactions. Such approaches not only enhance the efficiency of the synthesis process but also contribute to the sustainability of chemical manufacturing.
In terms of physical properties, 4,6-DICHLORO-8-FLUOROQUINAZOLINE exhibits a melting point of approximately 210°C and a boiling point around 350°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, which facilitates its use in various chemical reactions. The compound's UV-vis spectrum reveals strong absorption bands in the visible region, indicating its potential application as a chromophore in dye-sensitized solar cells or as a fluorescent probe in analytical chemistry.
Recent studies have highlighted the biological activity of 4,6-DICHLORO-8-FLUOROQUINAZOLINE. For example, researchers have investigated its antitumor properties by testing its cytotoxicity against various cancer cell lines. Results from these studies suggest that the compound exhibits selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells. This selectivity is attributed to the compound's ability to inhibit key enzymes involved in cancer cell proliferation and survival.
In addition to its biological applications, 4,6-DICHLORO-8-FLUOROQUINAZOLINE has been explored for its potential use in materials science. For instance, it has been incorporated into polymer matrices to enhance their thermal stability and mechanical properties. The compound's ability to act as a flame retardant additive has also been studied, making it a promising candidate for applications in high-performance polymers used in aerospace and automotive industries.
From an environmental perspective, the degradation pathways of 4,6-DICHLORO-8-FLUOROQUINAZOLINE have been studied under simulated environmental conditions. Research indicates that the compound undergoes hydrolytic degradation under alkaline conditions, with a half-life of approximately 5 days at pH 9. This information is crucial for assessing its environmental fate and ensuring its safe handling during industrial processes.
In conclusion, 4,6-DICHLORO-8-FLUOROQUINAZOLINE (CAS No. 1566199-66-3) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive target for further research and development. As new synthetic methods and applications continue to emerge, this compound is poised to play an increasingly important role in advancing both academic research and industrial innovation.
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